methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Description
This compound belongs to the coumarin derivative family, characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a 3-methyl-2-butenyloxy (prenyloxy) group at position 7, and a methyl ester-linked acetate at position 3. Its molecular formula is C₁₇H₂₀O₅, with a molecular weight of 304.34 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
methyl 2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-11(2)8-9-23-16-7-6-14-12(3)15(10-17(20)22-5)19(21)24-18(14)13(16)4/h6-8H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKUPZOCCYLBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the chromen-2-one core, followed by subsequent functionalization steps to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its medicinal properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Structural Modifications at Position 7
The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Lipophilicity : The prenyloxy group in the target compound increases logP compared to hydroxy or polar substituents (e.g., EMAC10163a/f).
- Synthetic Yields : Substituent steric/electronic effects impact yields. For example, EMAC10163f (3-nitrophenyl) had a 19.6% yield, lower than EMAC10163a (4-methylphenyl).
- Biological Activity : EMAC10163a/f showed selective inhibition of tumor-associated carbonic anhydrases, suggesting the target compound may share similar mechanisms if evaluated.
Ester vs. Acid Derivatives
The methyl ester group at position 3 modulates solubility and metabolic stability:
Substituent Effects on Electronic Properties
- Electron-Withdrawing Groups (e.g., NO₂ in EMAC10163f): May enhance reactivity in electrophilic substitution but reduce metabolic stability.
Biological Activity
Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic derivative of the coumarin family, which has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a coumarin backbone modified with various functional groups that may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer activity of coumarin derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 9.54 | |
| HeLa (cervical cancer) | 16.1 | |
| A549 (lung cancer) | 0.47 |
The low IC50 values indicate potent activity against these cancer cells, suggesting that this compound could serve as a lead for further anticancer drug development.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Notably, it has shown selectivity towards tumor-associated carbonic anhydrase IX (hCA IX), with an inhibition constant (Ki) of 21.8 nM , which is significantly lower than that for the cytosolic isoform hCA I .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Anti-inflammatory Effects : The inhibition of hCA IX suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Studies
A notable study explored the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. Results indicated a significant reduction in tumor size compared to control groups, reinforcing the compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step procedures starting with the chromen-2-one core formation. Key steps include alkylation of the hydroxyl group at position 7 with 3-methyl-2-butenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) and subsequent esterification of the acetoxy group. Solvent choice (e.g., dichloromethane for intermediate steps) and temperature control (40–60°C) are critical to minimize side reactions like premature ester hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >90% purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm the presence of the prenyloxy (3-methyl-2-butenyl) group (δ ~4.8–5.5 ppm for olefinic protons) and ester carbonyl (δ ~170–175 ppm in ¹³C). High-resolution mass spectrometry (HRMS) and IR (ester C=O stretch ~1740 cm⁻¹) further validate the structure. X-ray crystallography, if feasible, resolves regioselectivity ambiguities in the chromenone core .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Systematic studies should:
- Compare purity levels (HPLC ≥95% vs. crude extracts).
- Standardize assays (e.g., DPPH radical scavenging under inert atmosphere to prevent auto-oxidation).
- Cross-validate with orthogonal methods (e.g., cell-based ROS detection vs. chemical assays).
- Reference structurally similar compounds (e.g., ethyl 2-(7-diethylamino-4-methyl-2-oxochromen-3-yl)acetate) to isolate substituent effects .
Q. How does the prenyloxy substituent influence the compound’s interaction with cytochrome P450 enzymes, and what experimental designs elucidate this?
- Methodological Answer : The prenyloxy group may enhance lipophilicity, altering membrane permeability and CYP binding. To study this:
- Perform molecular docking simulations (AutoDock Vina) using CYP3A4/2C9 crystal structures.
- Validate with in vitro CYP inhibition assays (human liver microsomes + fluorescent substrates like 7-benzyloxy-4-trifluoromethylcoumarin).
- Compare inhibition constants (Ki) with non-prenylated analogs to isolate the substituent’s role .
Q. What computational and experimental approaches optimize the chromenone core for selective kinase inhibition?
- Methodological Answer :
- Computational : Use QSAR models to correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl at position 4) with kinase binding affinity (e.g., MAPK or CDKs).
- Experimental : Synthesize derivatives with systematic substitutions (e.g., 8-methyl → 8-ethyl) and screen via kinase profiling panels (e.g., Eurofins KinaseProfiler).
- Validate selectivity via competitive binding assays (ATP-concentration-dependent IC₅₀ shifts) .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields reported across studies?
- Methodological Answer : Yield discrepancies often stem from:
- Catalyst purity : Use freshly distilled triethylamine or anhydrous K₂CO₃ to avoid moisture-induced side reactions.
- Reaction monitoring : Employ TLC or in-situ IR to terminate reactions at optimal conversion (e.g., ~85% for esterification).
- Scale effects : Pilot small-scale (≤1 mmol) reactions before scaling up, noting exothermicity in prenylation steps .
Q. What statistical methods are recommended for analyzing dose-response data in this compound’s anti-inflammatory studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Report IC₅₀ values with 95% confidence intervals. For heteroscedastic data, apply log transformation or weighted least squares. Compare to positive controls (e.g., dexamethasone) using ANOVA with Tukey post-hoc testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
